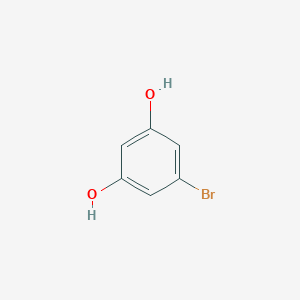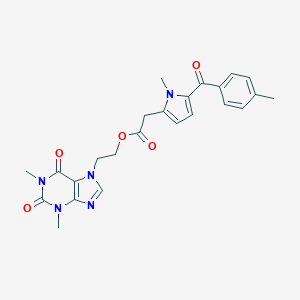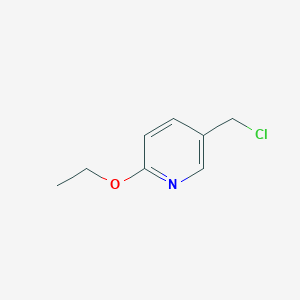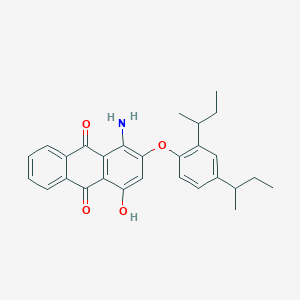
5-Bromobenzene-1,3-diol
概要
説明
5-Bromobenzene-1,3-diol, also known as 1-Bromo-3,5-dihydroxybenzene, is a chemical compound with the molecular formula C6H5BrO2 . It has a molecular weight of 189.01 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-Bromobenzene-1,3-diol is 1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H . This indicates that the molecule consists of a benzene ring with bromine and hydroxyl groups attached.Physical And Chemical Properties Analysis
5-Bromobenzene-1,3-diol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学的研究の応用
Pharmacology
5-Bromobenzene-1,3-diol: has potential applications in pharmacology due to its structural properties. It can serve as a precursor for synthesizing various pharmacologically active molecules. For instance, derivatives of this compound have been studied for their inhibitory effects on enzymes like carbonic anhydrases, which are crucial in regulating pH and ion balance in biological systems .
Organic Synthesis
In organic synthesis, 5-Bromobenzene-1,3-diol is valuable for introducing bromine into complex molecules. It can undergo electrophilic aromatic substitution reactions, serving as a building block for synthesizing benzene derivatives, which are common frameworks in many organic compounds .
Material Science
The role of 5-Bromobenzene-1,3-diol in material science includes its use as an intermediate in the synthesis of polymers and resins. Its bromine atom can facilitate the introduction of other functional groups, which can alter the physical properties of materials, such as their thermal stability and rigidity .
Biochemistry
In biochemistry, 5-Bromobenzene-1,3-diol may be utilized in the study of metabolic pathways involving phenolic compounds. Its brominated phenol moiety can mimic naturally occurring substrates or inhibitors, providing insights into enzyme-catalyzed reactions .
Environmental Applications
Environmental research can benefit from 5-Bromobenzene-1,3-diol as a tracer or marker for studying pollution dispersion and degradation processes. Its stability and detectability in various environmental samples make it suitable for monitoring the presence of organic pollutants .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that bromobenzenes can interact with various proteins and enzymes in the body due to their structural similarity to phenolic compounds .
Mode of Action
Bromobenzenes are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the bromine atom may enhance the compound’s reactivity, potentially leading to changes in the target’s function .
Biochemical Pathways
Bromobenzenes can potentially affect various biochemical pathways due to their ability to interact with different proteins and enzymes .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that the compound is used in the synthesis of antimicrobial compounds, resorcinol derivatives, and polycyclic compounds .
Action Environment
The action, efficacy, and stability of 5-Bromobenzene-1,3-diol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and the presence of light . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, including pH and the presence of other biomolecules .
特性
IUPAC Name |
5-bromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHGFFTWSYNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339630 | |
| Record name | 5-bromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzene-1,3-diol | |
CAS RN |
106120-04-1 | |
| Record name | 5-bromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)




